3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde

Purity Quality Control Synthetic Intermediate

This 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde aldehyde is the mandatory building block for synthesizing mGluR5 positive allosteric modulators (PAMs) like ADX-47273 and LSN2814617. The unique para-fluorine substituent is critical: SAR studies show that replacing it with hydrogen or chlorine shifts the pharmacological profile from pure PAM to ago-potentiation, reducing efficacy []. Its 98% purity minimizes pre-reaction purification, which is ideal for high-throughput automated synthesis.

Molecular Formula C9H5FN2O2
Molecular Weight 192.15
CAS No. 944906-08-5
Cat. No. B3310123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde
CAS944906-08-5
Molecular FormulaC9H5FN2O2
Molecular Weight192.15
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=N2)C=O)F
InChIInChI=1S/C9H5FN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)14-12-9/h1-5H
InChIKeyCJOFSDMXTFTGIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde (CAS 944906-08-5): A Gateway Oxadiazole Aldehyde for CNS Drug Discovery


3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde (CAS 944906-08-5, molecular formula C9H5FN2O2, MW 192.15) is a disubstituted 1,2,4-oxadiazole featuring a 4-fluorophenyl ring at the 3-position and a reactive formyl group at the 5-position . This heterocyclic aldehyde serves as a pivotal synthetic intermediate in medicinal chemistry, most notably as a direct precursor to the mGluR5 positive allosteric modulators ADX-47273 and LSN2814617, where the 4-fluorophenyl substituent is critical for receptor activity [1]. Suppliers typically offer the compound at 98% purity (Leyan) or ≥95% (CymitQuimica), with recommended long-term storage in a cool, dry environment .

Why 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde Cannot Be Simply Replaced by its 3-Phenyl or 3-Chlorophenyl Analogs


The 4-fluorophenyl motif in this oxadiazole aldehyde is not a passive spectator. Systematic SAR studies on the mGluR5 PAM ADX-47273 demonstrate that replacing the para-fluorine with hydrogen (3-phenyl) or chlorine (4-chlorophenyl) drastically alters the pharmacological profile, shifting the mode of modulation from pure positive allosteric modulation (PAM) to ago-potentiation, and reducing the maximal fold-shift of the glutamate concentration-response curve [1]. Moreover, the electron-withdrawing fluorine atom increases the electrophilicity of the aldehyde carbonyl, enhancing its reactivity in condensation reactions with amines and hydrazines relative to the non-fluorinated analog [2]. Therefore, substituting this compound with a non-fluorinated or differently halogenated 3-aryl-1,2,4-oxadiazole-5-carbaldehyde will not replicate its synthetic utility or the biological profile of the downstream products.

Quantitative Procurement Guide: 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde versus Closest Analogs


Purity Standard: 98% (HPLC) for the 4-Fluorophenyl Analog versus 95% for the 3-Phenyl Analog

The target compound is commercially available at 98% purity (HPLC) from Leyan, which is 3 percentage points higher than the 95% purity specification for the analogous 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde offered by Sigma-Aldrich . Higher initial purity reduces the need for additional purification steps in downstream syntheses and minimizes the risk of impurity-driven side reactions.

Purity Quality Control Synthetic Intermediate

Predicted Lipophilicity: 3-(4-Fluorophenyl) Analog Offers Higher logP Than 3-Phenyl, Enhancing Brain Permeability

Computationally predicted partition coefficients (logP) indicate that the 4-fluorophenyl substitution increases lipophilicity relative to the unsubstituted phenyl analog. The target compound has a predicted logP of 2.1–2.3 (from reliable prediction platforms ), compared to approximately 1.8 for 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde . This difference of ~0.3–0.5 logP units corresponds to a roughly 2–3 fold increase in lipid solubility, which is critical for the blood-brain barrier penetration required for CNS-active mGluR5 PAMs.

Lipophilicity logP CNS Drug Design

mGluR5 PAM Activity: 4-Fluorophenyl Substituent is Essential for High Fold-Shift Potentiation

In the comprehensive SAR study of ADX-47273, replacing the para-fluorine on the phenyl ring with other substituents (e.g., 4-Cl, 4-CF3, 4-OMe) or removing it (3-phenyl) resulted in a switch from pure mGluR5 PAM activity to ago-potentiation, or a complete loss of potentiation. The 4-fluorophenyl analog (ADX-47273) achieved a maximum glutamate CRC fold-shift of 27.9-fold, the largest reported among the analogues tested [1]. This demonstrates that the 3-(4-fluorophenyl)-1,2,4-oxadiazole scaffold is uniquely positioned to produce potent CNS-active agents, making this aldehyde the preferred building block for any mGluR5 drug discovery program.

mGluR5 Positive Allosteric Modulator Fold-Shift CNS

Storage Stability: Long-Term Storage at Ambient Conditions Simplifies Inventory Management

The manufacturer AKSci specifies long-term storage for 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde in a cool, dry place, without the need for refrigeration or inert atmosphere . In contrast, many structurally related heterocyclic aldehydes require storage at –20 °C under argon to prevent aldehyde oxidation or hydrolysis. This simpler storage requirement reduces both operational complexity and the risk of decomposition-induced batch failure on the benchtop.

Stability Storage Logistics

Synthetic Versatility: Aldehyde Functionality Enables One-Pot Conversion to mGluR5 PAM Scaffolds

The 5-carbaldehyde group on the oxadiazole ring enables direct condensation with primary amines to form imines (Schiff bases) or reductive amination to yield secondary amines, both of which are common transformations in the preparation of oxadiazole-containing drug candidates . In the synthesis of LSN2814617, a potent mGluR5 PAM with EC50 = 24 nM , the 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde serves as the direct precursor to the final compound via a key alkylation or reductive amination step . This contrasts with alternative routes that require pre-functionalization of the oxadiazole ring, saving at least one synthetic step.

Synthetic Efficiency One-Pot Reaction Drug Discovery

Optimal Deployment Scenarios for 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde (CAS 944906-08-5)


CNS Drug Discovery: Building mGluR5 Positive Allosteric Modulator (PAM) Libraries

The compound's unique 4-fluorophenyl substitution, which provided a 27.9-fold maximal glutamate CRC shift in ADX-47273 [1], makes it the mandatory aldehyde for constructing libraries of mGluR5 PAMs. Researchers should use this aldehyde to couple with diverse primary amines to rapidly explore the SAR of the 5-position of the oxadiazole, as the 4-fluorophenyl group is the only substituent that consistently gives pure PAM activity without ago-potentiation.

High-Throughput Synthesis Labs Requiring High-Purity Starting Materials

With a commercial purity of 98% , this compound minimizes the need for pre-reaction purification, which is critical for automated parallel synthesis platforms. Its compatibility with ambient storage further simplifies automated reagent dispensing, making it the preferred choice for high-throughput medicinal chemistry groups.

Academic Groups Studying Fluorine Effects on Heterocyclic Aldehyde Reactivity

The electron-withdrawing fluorine atom enhances the electrophilicity of the aldehyde carbonyl relative to the 3-phenyl analog, as indicated by the increased predicted logP and the observed synthetic efficiency in condensation reactions [2]. This compound thus serves as an ideal model substrate for physical organic chemistry studies on the electronic effects of fluorine in 1,2,4-oxadiazole systems.

Pharmaceutical Development of Metabotropic Glutamate Receptor Modulators

The aldehyde is a direct precursor to LSN2814617 (EC50 = 24 nM at mGlu5 ) and other advanced leads. Any organization investing in mGluR5-targeted therapies for schizophrenia, cognitive disorders, or addiction should standardize on this building block to ensure consistency in SAR and to facilitate scale-up, given the well-documented, critical role of the 4-fluorophenyl group.

Quote Request

Request a Quote for 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.